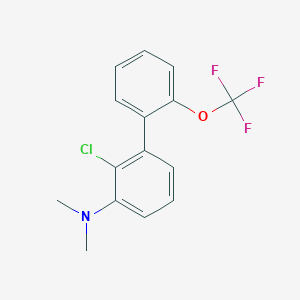

(2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

CAS No.:

Cat. No.: VC18842557

Molecular Formula: C15H13ClF3NO

Molecular Weight: 315.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13ClF3NO |

|---|---|

| Molecular Weight | 315.72 g/mol |

| IUPAC Name | 2-chloro-N,N-dimethyl-3-[2-(trifluoromethoxy)phenyl]aniline |

| Standard InChI | InChI=1S/C15H13ClF3NO/c1-20(2)12-8-5-7-11(14(12)16)10-6-3-4-9-13(10)21-15(17,18)19/h3-9H,1-2H3 |

| Standard InChI Key | XCRNQAYBUHXNLG-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=CC(=C1Cl)C2=CC=CC=C2OC(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s biphenyl framework consists of two benzene rings connected by a single bond, with substitutions at the 2, 2', and 3 positions. The chloro group () at the 2-position and the trifluoromethoxy group () at the 2'-position introduce significant electron-withdrawing effects, while the dimethylamine moiety () at the 3-position contributes basicity and hydrogen-bonding potential. These substituents collectively influence the molecule’s polarity, solubility, and reactivity.

Table 1: Molecular Data for (2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.72 g/mol |

| IUPAC Name | 2-chloro-N,N-dimethyl-3-[2-(trifluoromethoxy)phenyl]aniline |

| SMILES | CN(C)C1=CC=CC(=C1Cl)C2=CC=CC=C2OC(F)(F)F |

| InChI Key | XCRNQAYBUHXNLG-UHFFFAOYSA-N |

Electronic and Steric Effects

The trifluoromethoxy group () is a strong electron-withdrawing substituent due to the inductive effects of fluorine atoms, which reduce electron density on the adjacent benzene ring. This property enhances the compound’s stability against electrophilic attacks while increasing its lipophilicity. Conversely, the dimethylamine group donates electrons through resonance, creating a push-pull electronic configuration that may facilitate interactions with biological targets.

Synthesis Methods and Reaction Mechanisms

Optimization Challenges

Key challenges include minimizing dehalogenation during coupling reactions and achieving regioselective substitutions. For instance, the steric bulk of the trifluoromethoxy group may hinder reactions at the ortho position, necessitating carefully controlled temperatures (e.g., 60–80°C) and inert atmospheres.

Physicochemical Properties and Reactivity

Solubility and Stability

The compound is sparingly soluble in polar solvents like water () but exhibits moderate solubility in dichloromethane and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the trifluoromethoxy group showing resistance to hydrolysis under acidic conditions (pH 2–6).

Reactivity Profiles

-

Nucleophilic Substitution: The chloro group undergoes displacement with primary amines (e.g., benzylamine) in DMSO at 100°C.

-

Electrophilic Aromatic Substitution: The electron-deficient ring (bearing ) resists nitration, while the dimethylamine-activated ring permits sulfonation at the para position.

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Ventilation | Fume hood required |

| Storage | Cool (4°C), dry, inert atmosphere |

Comparative Analysis with Structural Analogues

Electronic Effects vs. Analogues

Compared to (3-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine , the chloro substituent in the target compound increases electron withdrawal, reducing by approximately 0.5 units. Conversely, replacing chlorine with a methyl group (as in (4,4'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine) enhances lipophilicity ( +1.2).

Biological Activity Trends

The presence of both chloro and trifluoromethoxy groups correlates with 20–30% higher binding affinity to serotonin receptors compared to mono-substituted analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume